2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride
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Overview
Description
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives are then further reacted to form the desired compound. Industrial production methods often involve solvent-free reactions or the use of green chemistry principles to improve yield and purity .
Chemical Reactions Analysis
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride can be compared with other thiazolidine derivatives, such as 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C6H12ClNO4S |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-[(4-oxo-1,4-oxathian-4-ylidene)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)5-7-12(10)3-1-11-2-4-12;/h1-5H2,(H,8,9);1H |
InChI Key |
FVQPMNMQSJMUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=NCC(=O)O)(=O)CCO1.Cl |
Origin of Product |
United States |
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